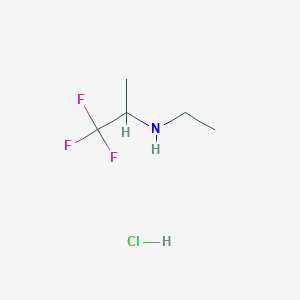

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride

Description

Properties

IUPAC Name |

N-ethyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-3-9-4(2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBKCLUBSMKTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethylamine and 1,1,1-trifluoropropane.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common conditions include:

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce ethylamine derivatives.

Scientific Research Applications

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced stability and performance.

Mechanism of Action

The mechanism by which Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific pathways, influencing cellular functions and biochemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Commercial Metrics of C₅H₁₀F₃N Analogs

Key Differences and Implications

Substituent Effects: Ethyl vs. Branching and Position: Ethyl(3,3,3-trifluoropropyl)amine HCl (linear propyl chain) has 63 patents, suggesting superior synthetic scalability or stability over the branched propan-2-yl variant .

Stereochemical Complexity :

- The (S)- and (R)-enantiomers (e.g., ) are critical in drug development for target specificity. The target compound lacks stereocenters, simplifying synthesis but limiting enantioselective applications.

Aromatic vs. Aliphatic Substituents :

Research Findings and Data

Physicochemical Properties

Biological Activity

Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoropropyl group attached to an ethyl amine structure. The presence of three fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological systems. The molecular formula is represented as follows:

Research indicates that ethyl(1,1,1-trifluoropropan-2-yl)amine may stabilize microtubules and interact with proteins involved in cellular signaling pathways. These interactions suggest potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease, where microtubule stabilization is crucial for maintaining neuronal integrity and function.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to ethyl(1,1,1-trifluoropropan-2-yl)amine exhibit significant biological activity. For instance, derivatives have shown promising effects against various cancer cell lines and neurodegenerative conditions. The following table summarizes key findings from relevant studies:

These studies suggest that the compound could be effective in modulating pathways associated with neurodegeneration and cancer.

Case Studies

A notable case study involved the evaluation of ethyl(1,1,1-trifluoropropan-2-yl)amine in the context of Alzheimer's disease. Researchers found that compounds with similar structures exhibited microtubule-stabilizing properties that could potentially mitigate tau pathology in neuronal cells. Furthermore, the compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects for central nervous system disorders.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics. However, toxicity assessments indicate that while it exhibits low cytotoxicity against various cell lines at therapeutic concentrations, caution is warranted due to potential acute toxicity if ingested or inhaled .

Q & A

Q. How can researchers optimize the synthesis of Ethyl(1,1,1-trifluoropropan-2-yl)amine hydrochloride to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use nucleophilic substitution reactions with (1,1,1-trifluoropropan-2-yl)amine hydrochloride and ethylating agents under controlled temperatures (e.g., 60–80°C). Evidence from triazolo[1,5-a]pyrimidine synthesis shows that prolonged heating (40 min at 240°C) stabilizes intermediates .

- Purification: Employ preparative reverse-phase chromatography to isolate the compound, as demonstrated in triazolo-pyrimidine derivatives (yield: ~13% from 0.5 g starting material) .

- Quality Control: Validate purity via NMR and LC-MS, referencing pharmacopeial standards for amine hydrochlorides .

| Parameter | Optimal Condition | Reference Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | 0.066 g from 0.5 g |

| Purification Method | Reverse-phase chromatography | ≥98% purity |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .

- Storage: Store at –20°C in airtight containers to prevent hygroscopic degradation, as recommended for similar amine hydrochlorides .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify trifluoromethyl (–CF₃) signals at δ 120–125 ppm (¹³C) and ethylamine protons at δ 1.1–1.3 ppm (¹H) .

- FT-IR: Confirm N–H stretches (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Elemental Analysis: Match experimental C, H, N, and Cl content to theoretical values (e.g., C₅H₁₁ClF₃N) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for derivatives of this compound in neuropharmacological studies?

Q. How are structure-activity relationships (SARs) established for this compound derivatives targeting sphingosine 1-phosphate (S1P) receptors?

Methodological Answer:

- Analog Synthesis: Modify the ethyl group to bulkier substituents (e.g., isopropyl) and assess receptor binding via radioligand assays .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with S1P1/5 receptor pockets, guided by ASP4058’s trifluoropropoxy moiety .

- In Vivo Efficacy: Test analogs in autoimmune models (e.g., experimental autoimmune encephalomyelitis) to correlate SAR with functional outcomes .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Impurity Profiling: Use HPLC-UV/HRMS to detect byproducts (e.g., unreacted amine or ethyl chloride derivatives). Calibrate against reference standards like those in pharmacopeial monographs .

- Limit Tests: Apply heavy metal analysis (ICP-MS) and sulfated ash tests to ensure ≤20 μg/g contaminants .

- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative pathways .

Data Contradiction Analysis

Q. Why do in vitro and in vivo pharmacokinetic data for this compound derivatives sometimes conflict?

Methodological Answer:

- Protein Binding: Measure plasma protein binding via equilibrium dialysis; high binding (>95%) reduces free drug concentration in vivo .

- Blood-Brain Barrier (BBB) Penetration: Use in situ perfusion models to quantify BBB permeability, as seen in ASP4058 studies .

- Species Differences: Compare rodent vs. human hepatocyte metabolism to extrapolate clinical relevance .

Method Development

Q. How are advanced chromatographic methods optimized for separating enantiomers of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.